

Application Notes and Protocols: Plaque Reduction Assay for Influenza A Virus

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Compound of Interest						
Compound Name:	Influenza antiviral conjugate-1					
Cat. No.:	B12396884	Get Quote				

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for conducting a plaque reduction assay to determine the titer of influenza A virus and to assess the neutralizing capacity of antiviral compounds or antibodies.

Data Presentation

Quantitative data from a plaque reduction assay is typically summarized to determine the viral titer or the concentration of a substance that inhibits plaque formation by 50% (IC50). The results can be presented in a tabular format for clarity and ease of comparison.

Table 1: Example of Plaque Reduction Assay Data

Dilution of Virus Stock	No. of Plaques (Well 1)	No. of Plaques (Well 2)	Average No. of Plaques	Titer (PFU/mL)
10-5	85	91	88	8.8 x 10 ⁶
10-6	10	14	12	1.2 x 10 ⁷
10-7	1	3	2	2.0 x 10 ⁷
Undiluted (Control)	Confluent Lysis	Confluent Lysis	-	-



Note: PFU/mL = Average number of plaques / (Dilution factor * Volume of inoculum in mL). A countable range for plaques is typically between 10-100.[1]

Table 2: Example of Plaque Reduction Neutralization Assay Data

Compound Conc. (µM)	No. of Plaques (Well 1)	No. of Plaques (Well 2)	Average No. of Plaques	% Plaque Reduction
0 (Virus Control)	98	104	101	0%
1	75	81	78	22.8%
10	48	54	51	49.5%
50	12	18	15	85.1%
100	2	4	3	97.0%
Cell Control (No Virus)	0	0	0	100%

Note: % Plaque Reduction = [(Average plaques in virus control - Average plaques in test well) / Average plaques in virus control] * 100.

Experimental Protocols

The plaque assay is the gold standard for quantifying infectious virus particles.[2][3] The protocol involves infecting a confluent monolayer of susceptible cells with the virus, which is then overlaid with a semi-solid medium to restrict the spread of progeny virus to neighboring cells. This results in the formation of localized areas of cell death, or plaques, which can be visualized and counted.[4][5]

Materials and Reagents:

- Cells: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza A virus plaque assays.[2][6][7]
- Virus: Influenza A virus stock of known or unknown titer.
- Media and Buffers:



- Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM)[4][8]
- Fetal Bovine Serum (FBS)
- Phosphate Buffered Saline (PBS) without Ca²⁺ and Mg²⁺[2][6]
- Serum-free media for dilutions
- Overlay Medium:
 - 2x MEM or DMEM
 - Agarose (e.g., SeaPlaque Agarose) or Avicel[2][3][6]
 - TPCK-treated Trypsin (to cleave influenza virus hemagglutinin, enabling viral entry)[2][6]
- · Staining Solution:
 - Crystal Violet solution (e.g., 0.1% (w/v) crystal violet in 20% ethanol) or an antibody-based detection system for an immunoplaque assay.[4]
- Fixative: 10% formalin or 4% paraformaldehyde.[2][6]
- Equipment:
 - 6-well or 12-well tissue culture plates
 - Biosafety cabinet
 - CO₂ incubator (37°C, 5% CO₂)
 - Microscope
 - Pipettes and sterile tips

Protocol:

Day 1: Seeding of MDCK Cells



- Culture and expand MDCK cells in DMEM supplemented with 10% FBS.
- Trypsinize the cells and perform a cell count.
- Seed the MDCK cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day (e.g., 5 x 10⁵ cells/well for a 6-well plate).[3]
- Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

Day 2: Virus Infection and Overlay

- The following day, check the cell monolayer for confluency (should be 90-100%).[1]
- Prepare serial 10-fold dilutions of the influenza A virus stock in serum-free medium.
- Wash the MDCK cell monolayer twice with sterile PBS to remove any residual serum.
- Infect the cells by adding 100-200 μL of each virus dilution to the respective wells. For a plaque reduction neutralization assay, pre-incubate the virus dilutions with the test compounds or antibodies for 1 hour at 37°C before adding to the cells.[9][10]
- Incubate the plates at 37°C for 1 hour to allow for viral adsorption, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.[11]
- During the incubation, prepare the overlay medium. For an agarose overlay, melt 1.8% agarose and cool it to 42°C.[7] Mix equal volumes of the 2x MEM (at 37°C) and the cooled agarose. Add TPCK-trypsin to a final concentration of 1 μg/mL.[12]
- Aspirate the viral inoculum from the cell monolayers.
- Gently add 2 mL of the overlay medium to each well of a 6-well plate. Be careful not to disturb the cell monolayer.
- Leave the plates at room temperature for 20-30 minutes to allow the overlay to solidify.
- Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.[11]



Day 4-5: Plaque Visualization and Counting

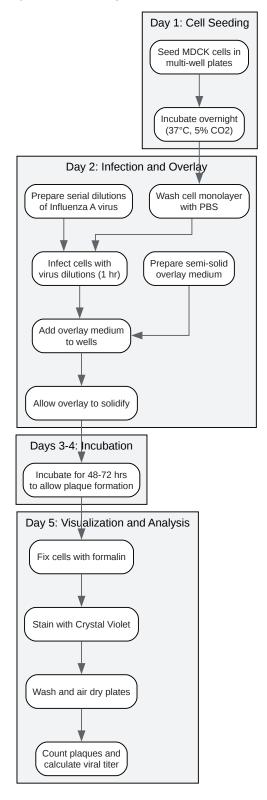
- After the incubation period, fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 30 minutes at room temperature.
- Carefully remove the agarose overlay.
- Stain the cell monolayer by adding crystal violet solution to each well and incubating for 15-20 minutes at room temperature.
- Gently wash the plates with water to remove the excess stain and allow them to air dry.[11]
- Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained cells.
- Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Visualization

Experimental Workflow Diagram



Plaque Reduction Assay Workflow for Influenza A Virus



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Plaque Reduction Assay Workflow



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